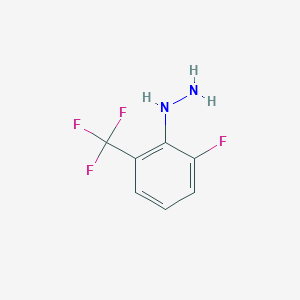

1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is an organic compound that features a hydrazine group attached to a fluorinated aromatic ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups impart distinct reactivity and stability characteristics, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine can be synthesized through various methods, often involving the reaction of hydrazine with fluorinated aromatic compounds. The presence of trifluoromethyl groups enhances the compound's reactivity and stability, making it suitable for further chemical modifications.

Agrochemical Applications

Pesticide Development:

The compound serves as an important intermediate in the synthesis of various pesticides. For instance, derivatives of this compound are utilized in the production of herbicides and insecticides due to their effective biological activity against target pests. Research indicates that compounds with trifluoromethyl substitutions exhibit increased potency, which is crucial for developing more effective agrochemicals .

Case Study:

A study highlighted the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, a related compound, which demonstrated significant efficacy as a pesticide. The process involved selective reactions under milder conditions compared to traditional methods, showcasing the potential for optimizing pesticide formulations .

Pharmaceutical Applications

Antimalarial Activity:

Recent findings suggest that compounds related to this compound exhibit potential antimalarial properties. Lead optimization studies have identified derivatives that effectively inhibit Plasmodium falciparum, the parasite responsible for malaria. This highlights the compound's relevance in developing new therapeutic agents for malaria prophylaxis .

Case Study:

In Phase IIa clinical studies, a derivative showed promising results in providing single-dose cures for malaria, emphasizing the importance of hydrazine derivatives in pharmaceutical research and development .

Material Science Applications

Polymeric Materials:

The unique properties of this compound make it suitable for incorporation into polymeric materials. Its fluorinated nature can enhance the thermal and chemical stability of polymers, which is advantageous in industrial applications.

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine exerts its effects is primarily through its reactivity with various chemical species. The hydrazine group can form stable bonds with electrophiles, while the fluorinated aromatic ring can participate in various chemical transformations. These interactions can influence molecular targets and pathways, making the compound useful in different applications .

Comparison with Similar Compounds

- 4-(Trifluoromethyl)phenylhydrazine

- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine

- 1-(1-(2-fluoro-6-(trifluoromethyl)phenyl)ethyl)hydrazine

Uniqueness: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and stability, distinguishing it from other similar compounds .

Biological Activity

Antimicrobial Properties

Hydrazine derivatives have shown promising antimicrobial activities in various studies. The presence of fluorine and trifluoromethyl groups in 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine may enhance its antimicrobial potential.

A study on similar compounds revealed that hydrazide-hydrazones possess a wide spectrum of bioactivity, including antibacterial, antitubercular, and antifungal properties . While specific data for this compound is not available, we can draw parallels to related structures.

Antitumor Activity

Some hydrazine derivatives have exhibited cytotoxic effects against cancer cell lines. The trifluoromethyl group, in particular, has been associated with enhanced biological activity in various drug molecules .

Enzyme Interactions

The compound's structure suggests potential interactions with enzymes and receptors. The trifluoromethyl group may enhance binding affinity and specificity towards biological targets.

Research Findings and Case Studies

While direct studies on this compound are lacking, research on similar compounds provides valuable insights:

Case Study: Antimicrobial Activity of Related Compounds

A study on pyrazole derivatives containing 3,5-bis(trifluoromethyl)phenyl substituents demonstrated significant antimicrobial activity . The table below summarizes some key findings:

| Compound | MIC against S. aureus (μg/mL) | MIC against MRSA (μg/mL) |

|---|---|---|

| 21 | 0.5 | 0.5 |

| 26 | 0.25 | 0.25 |

These results suggest that the presence of trifluoromethyl groups can contribute to potent antimicrobial activity, which may extend to our compound of interest.

Enzyme Inhibition Potential

Studies on trifluoromethylated compounds have shown promising results in enzyme inhibition. For instance, a recent investigation into CFTR potentiators and inhibitors revealed that trifluoromethyl-containing compounds could modulate channel activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

- The trifluoromethyl group enhances lipophilicity and metabolic stability .

- The fluorine atom can form hydrogen bonds and influence the electron distribution in the molecule.

- The hydrazine moiety is known for its versatile biological activities, including potential antioxidant properties .

Future Research Directions

Given the limited direct data on this compound, several research avenues could be explored:

- Antimicrobial screening against a panel of bacteria and fungi.

- Evaluation of cytotoxicity against various cancer cell lines.

- Investigation of its potential as an enzyme inhibitor, particularly in systems where trifluoromethylated compounds have shown promise.

- Exploration of its pharmacokinetic properties and metabolic stability.

Properties

Molecular Formula |

C7H6F4N2 |

|---|---|

Molecular Weight |

194.13 g/mol |

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F4N2/c8-5-3-1-2-4(6(5)13-12)7(9,10)11/h1-3,13H,12H2 |

InChI Key |

AWEFEFLRVKINKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NN)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.